molecular formula C13H23N3O B11748880 {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine

Cat. No.: B11748880
M. Wt: 237.34 g/mol
InChI Key: RSRNQNZHZRRDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common route includes the alkylation of 3-methyl-1-(propan-2-yl)-1H-pyrazole with an oxolane derivative under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction could produce linear alcohols from the oxolane ring.

Scientific Research Applications

Chemistry

In chemistry, {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for probing biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methylamine: Lacks the oxolane ring, making it less versatile in certain applications.

    [(oxolan-2-yl)methyl]amine: Lacks the pyrazole ring, limiting its potential interactions with biological targets.

Uniqueness

The combination of the pyrazole and oxolane rings in {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine provides a unique structural framework that enhances its reactivity and potential applications. This dual functionality allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C13H23N3O/c1-10(2)16-9-12(11(3)15-16)7-14-8-13-5-4-6-17-13/h9-10,13-14H,4-8H2,1-3H3

InChI Key

RSRNQNZHZRRDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2CCCO2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.